molecular formula C7H6BrNaO3S B1524175 Sodium 4-bromophenylmethanesulfonate CAS No. 64755-47-1

Sodium 4-bromophenylmethanesulfonate

Cat. No.: B1524175
CAS No.: 64755-47-1
M. Wt: 273.08 g/mol
InChI Key: KSRAEFLKOUHQDU-UHFFFAOYSA-M
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Description

Sodium 4-bromophenylmethanesulfonate is a chemical compound with the molecular formula C7H6BrNaO3S . It has a molecular weight of 273.08 . It is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BrO3S.Na/c8-7-3-1-6 (2-4-7)5-12 (9,10)11;/h1-4H,5H2, (H,9,10,11);/q;+1/p-1 . The InChI key is KSRAEFLKOUHQDU-UHFFFAOYSA-M .

Scientific Research Applications

Organic Synthesis Applications

Sodium 4-bromophenylmethanesulfonate and its derivatives are utilized in organic synthesis for creating complex molecules. For instance, bromoethylsulfonium salts have demonstrated effectiveness as annulation agents, facilitating the synthesis of six- and seven-membered 1,4-heterocyclic compounds, including morpholines and benzoxazepines, in good-to-excellent yields (M. Yar, E. McGarrigle, V. Aggarwal, 2009). Additionally, the reaction of sodium hydroxymethanesulfonate with substituted anilines to form anilinomethanesulfonates showcases the versatility of sulfonate derivatives in synthesizing functionalized materials (M. Neumann, R. D. De Groote, 1978).

Materials Science and Engineering

In the field of materials science, sulfonated poly(arylene ether sulfone) copolymers, which can be synthesized using sulfonate salts, are explored as candidates for proton exchange membranes in fuel cells. These materials exhibit promising thermal stability and conductivity, making them suitable for energy applications (Feng Wang, M. Hickner, Y. Kim, T. Zawodzinski, J. McGrath, 2002).

Biochemical Research

This compound derivatives have been investigated for their biological activities, including antifungal effects. Novel compounds synthesized from sodium 4-chlorobenzene sulfinate demonstrated potent activity against Candida strains, suggesting a strategy for antifungal agent development that could help limit the emergence of resistance (M. Staniszewska, M. Bondaryk, M. Wieczorek, Eine Estrada-Mata, H. Mora-Montes, Z. Ochal, 2016).

Environmental Studies

The compound's derivatives are also utilized in environmental studies, such as the investigation of sulfate-reducing bacteria as principal methylators of mercury in anoxic estuarine sediment. This research has implications for understanding the biogeochemical cycling of mercury and its methylation process (G. Compeau, R. Bartha, 1985).

Safety and Hazards

Sodium 4-bromophenylmethanesulfonate is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P280, P305+P351+P338 . The signal word for this compound is 'Warning’ .

Properties

IUPAC Name

sodium;(4-bromophenyl)methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S.Na/c8-7-3-1-6(2-4-7)5-12(9,10)11;/h1-4H,5H2,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRAEFLKOUHQDU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)[O-])Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695167
Record name Sodium (4-bromophenyl)methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64755-47-1
Record name Sodium (4-bromophenyl)methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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